molecular formula C7H14N2OS B13066687 N,N-dimethylthiomorpholine-4-carboxamide CAS No. 1017605-94-5

N,N-dimethylthiomorpholine-4-carboxamide

Cat. No.: B13066687
CAS No.: 1017605-94-5
M. Wt: 174.27 g/mol
InChI Key: ODMXGKRKSLGIGD-UHFFFAOYSA-N
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Description

N,N-dimethylthiomorpholine-4-carboxamide is a chemical compound with the molecular formula C7H14N2O2S It is a derivative of morpholine, where the nitrogen atom is substituted with two methyl groups and the sulfur atom is incorporated into the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylthiomorpholine-4-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids with amines. This process can be facilitated by using coupling reagents or catalysts to activate the carboxylic acid, making it more reactive towards the amine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of efficient catalysts and high-throughput screening methods can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethylthiomorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethylthiomorpholine-4-carboxamide is unique due to the presence of both the thiomorpholine ring and the N,N-dimethyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1017605-94-5

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

N,N-dimethylthiomorpholine-4-carboxamide

InChI

InChI=1S/C7H14N2OS/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3

InChI Key

ODMXGKRKSLGIGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCSCC1

Origin of Product

United States

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